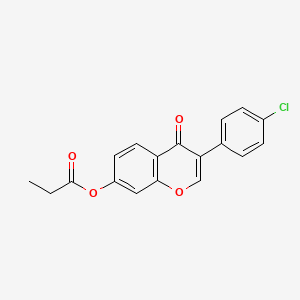

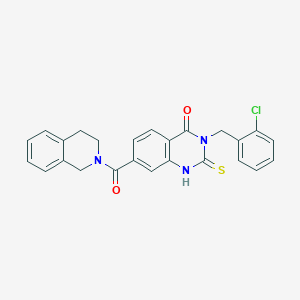

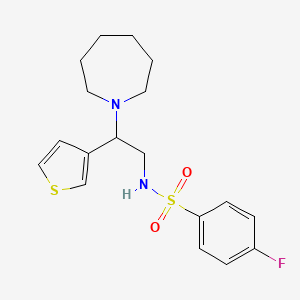

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate” is a derivative of the “3-(4-chlorophenyl)propanoate” family . Other members of this family include “Ethyl 3-(4-chlorophenyl)propanoate” and “Methyl 3-(4-chlorophenyl)propanoate” which have been studied for their chemical properties .

Synthesis Analysis

While specific synthesis methods for “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propanoate” were not found, a related compound “methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate” has been synthesized in a study . The synthesis involved saponification and hydrazinolysis of the model ester to afford the corresponding acid and hydrazide . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Substituted Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates: A study by Komogortsev, Melekhina, and Lichitsky (2022) developed an efficient one-stage method for preparing these compounds using a multicomponent reaction. This method emphasizes atom economy, mild reaction conditions, and easy workup, avoiding the need for chromatographic purifications (Komogortsev, Melekhina, & Lichitsky, 2022).

- Synthesis and Structure Analysis: A different study focused on the spectroscopic, quantum chemical calculations, and molecular docking of a related compound, demonstrating its potential for antimicrobial activity and providing insight into its molecular structure and interactions (Sivakumar et al., 2021).

Anticancer and Antimicrobial Activity

- Bis-Chromenone Derivatives for Anti-proliferative Activity: Venkateswararao et al. (2014) designed, synthesized, and evaluated a novel family of bis-chromone derivatives for their anti-cancer activity against various human cancer cell lines, identifying compounds with micromolar level in vitro anti-proliferative activity (Venkateswararao et al., 2014).

- Antimicrobial and Anticancer Studies: Research by Viji et al. (2020) on a bioactive molecule related to the compound of interest highlighted its potential for antifungal, antibacterial effects, and cancer cell inhibition, further expanding on the versatility of chromene derivatives in therapeutic applications (Viji et al., 2020).

Chemical Reactions and Interactions

- 1,3-Dipolar Cycloaddition Reactions: A study explored the synthesis of new 3-(4-oxo-4H-chromen-3-yl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives, showcasing the chemical versatility and potential applications of chromen-based compounds in creating complex molecular structures (Xie et al., 2005).

Propiedades

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO4/c1-2-17(20)23-13-7-8-14-16(9-13)22-10-15(18(14)21)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZBMRQFQCSEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2807869.png)

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)

![ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2807883.png)

![N-(2,4-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807884.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)